A Comprehensive Technical Guide to the Spectroscopic Analysis of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol
A Comprehensive Technical Guide to the Spectroscopic Analysis of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol
Introduction
Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic compounds utilized in a vast array of industrial and consumer products. Their unique chemical properties, stemming from the strength of the carbon-fluorine bond, also contribute to their extreme persistence in the environment, leading to widespread contamination and potential human health risks. Accurate and unambiguous identification of individual PFAS congeners is paramount for environmental monitoring, toxicological assessment, and the development of effective remediation strategies.
This technical guide provides an in-depth analysis of the spectroscopic techniques used for the structural elucidation and characterization of a specific perfluoroether alcohol: 1H,1H-Perfluoro-3,6-dioxadecan-1-ol . This compound, with the chemical formula C₈H₃F₁₅O₃, presents a unique analytical challenge due to its combination of a hydroxyl functional group, ether linkages, and extensive fluorination. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to build a complete analytical profile of this molecule. This document is intended for researchers and analytical scientists engaged in the study of PFAS and related fluorinated compounds.
Compound Identity:
-
Systematic Name: 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethanol
-
CAS Number: 152914-73-3
-
Molecular Formula: C₈H₃F₁₅O₃
-
Molecular Weight: 432.08 g/mol
Section 1: Molecular Structure and Predicted Spectroscopic Features
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The structure of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol consists of a nonafluorobutyl group linked through a tetrafluoroethyl ether moiety to a difluoromethyl-ethanol group.
Caption: Molecular structure with atom numbering for NMR assignments.
Based on this structure, we can anticipate the following spectroscopic signatures:
-
NMR: The molecule possesses 2 proton environments (-CH₂- and -OH), 8 distinct carbon environments, and 7 unique fluorine environments. This complexity will be the primary focus of NMR analysis.
-
FTIR: The spectrum will be dominated by very strong C-F stretching vibrations, supplemented by characteristic C-O ether and O-H alcohol absorptions.
-
MS: Fragmentation is expected to occur at the weaker C-O ether bonds and through the loss of the terminal hydroxyl group or water.[1]
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the definitive structural elucidation of fluorinated organic compounds. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a multi-dimensional analysis of the molecular framework.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol in ~0.6 mL of a suitable deuterated solvent (e.g., Acetone-d₆ or Acetonitrile-d₃). Chloroform-d is also an option, but the acidic deuterium may promote H/D exchange with the alcohol proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of observing ¹H, ¹³C, and ¹⁹F frequencies. For optimal ¹³C data, a triple-resonance probe that allows for simultaneous ¹H and ¹⁹F decoupling is highly advantageous.[2][3]
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. To confirm the -OH peak, a D₂O exchange experiment can be performed; upon adding a drop of D₂O to the NMR tube, the labile -OH proton signal will disappear.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Due to the wide chemical shift range of fluorine, ensure the spectral width is sufficient (e.g., -50 to -200 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. If possible, acquire a {¹H, ¹⁹F} double-decoupled spectrum to simplify the signals into singlets, which aids in peak identification.[4] An APT (Attached Proton Test) experiment can also be useful for differentiating CF₃/CF carbons from CF₂ carbons.[5]
-
2D NMR (Optional): For unambiguous assignments, 2D correlation experiments such as ¹H-¹³C HSQC/HMBC and ¹⁹F-¹³C HSQC/HMBC can be invaluable.
-
¹H NMR (Proton) Analysis
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals.
-
-CH₂- (Position 1): The protons on the carbon adjacent to the hydroxyl group are also flanked by a CF₂ group. The high electronegativity of the neighboring oxygen and CF₂ group will deshield these protons, shifting them downfield.[6][7] They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF).
-
-OH: The alcohol proton signal is typically a broad singlet.[8] Its chemical shift is highly variable and depends on concentration, solvent, and temperature.
¹⁹F NMR (Fluorine) Analysis
¹⁹F NMR is a critical tool for identifying and quantifying PFAS.[9] The spectrum of this molecule is expected to show 7 distinct signals, as each fluorinated carbon group is in a unique chemical environment. The chemical shifts are referenced to CFCl₃ (0 ppm).
-
CF₃- (Position 8): This terminal group will appear as a triplet, coupled to the adjacent CF₂ group (³JFF). It is expected in the region of -81 to -82 ppm .
-
-O-CF₂-CF₂-O- (Positions 3 & 4): These two ether-linked CF₂ groups will have distinct chemical shifts, likely appearing as complex multiplets due to coupling with each other and adjacent CF₂ groups. They are typically found in the -85 to -92 ppm range.
-
-CF₂-CF₂-CF₂-CF₃ (Positions 5, 6, 7): The three CF₂ groups in the perfluorobutyl chain will appear in the characteristic range of -120 to -127 ppm , each as a complex multiplet.
-
-O-CF₂-CH₂OH (Position 2): This CF₂ group, being adjacent to both an ether oxygen and the CH₂OH group, will have a unique chemical shift, likely in the range of -110 to -125 ppm . It will appear as a triplet due to coupling with the CH₂ protons (²JFH).
¹³C NMR (Carbon-13) Analysis
The ¹³C NMR spectrum will be complex due to the presence of 8 unique carbon environments and extensive C-F coupling, which splits each carbon signal into multiplets.[4] Fluorination significantly shifts carbon resonances downfield.
-
CH₂OH (Position 1): This carbon will be the most upfield, but still shifted downfield by the adjacent CF₂ group. It will appear as a triplet due to coupling with the two attached fluorine atoms (²JCF).
-
Fluorinated Carbons (Positions 2-8): All fluorinated carbons will exhibit large one-bond C-F coupling constants (¹JCF, typically 250-350 Hz) and smaller two- and three-bond couplings. The signals for CF₂ and CF₃ groups are generally found between 105-125 ppm .
Summary of Predicted NMR Data
| Position | Group | ¹H Shift (ppm) | ¹⁹F Shift (ppm) | ¹³C Shift (ppm) | Predicted Multiplicity |
| 1 | -CH₂- | ~3.8 - 4.2 | - | ~60 - 70 | ¹H: t, ¹³C: t |
| - | -OH | variable (2-5) | - | - | ¹H: br s |
| 2 | -CF₂- | - | ~ -110 to -125 | ~110 - 120 | ¹⁹F: t, ¹³C: tq |
| 3 | -CF₂- | - | ~ -85 to -92 | ~115 - 125 | ¹⁹F: m, ¹³C: tq |
| 4 | -CF₂- | - | ~ -85 to -92 | ~115 - 125 | ¹⁹F: m, ¹³C: tq |
| 5 | -CF₂- | - | ~ -120 to -127 | ~105 - 118 | ¹⁹F: m, ¹³C: tq |
| 6 | -CF₂- | - | ~ -120 to -127 | ~105 - 118 | ¹⁹F: m, ¹³C: tq |
| 7 | -CF₂- | - | ~ -120 to -127 | ~105 - 118 | ¹⁹F: m, ¹³C: tq |
| 8 | -CF₃ | - | ~ -81 to -82 | ~115 - 125 | ¹⁹F: t, ¹³C: qt |
t = triplet, q = quartet, m = multiplet, br s = broad singlet. Multiplicities for ¹³C are predicted based on ¹JCF and ²JCF couplings.
Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. For fluorinated compounds, the FTIR spectrum is typically characterized by exceptionally strong C-F bond absorptions.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As 1H,1H-Perfluoro-3,6-dioxadecan-1-ol is a liquid, the easiest method is to use Attenuated Total Reflectance (ATR). Place a single drop of the neat liquid onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal first.
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum of the sample.
Spectral Interpretation
The spectrum can be divided into three key regions:
-
O-H Stretching Region (3600-3200 cm⁻¹): A strong and broad absorption band is expected here, characteristic of the hydrogen-bonded hydroxyl group.[8][10] The broadness is a direct result of intermolecular hydrogen bonding.[8]
-
C-H Stretching Region (3000-2850 cm⁻¹): Weak to medium intensity peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the -CH₂- group will be present.
-
Fingerprint Region (< 1500 cm⁻¹): This region will be dominated by C-F and C-O stretching vibrations.
-
C-F Stretch (1300-1100 cm⁻¹): This will be the most intense feature of the entire spectrum. Multiple, very strong, and sharp absorption bands will appear in this region, corresponding to the various CF₂ and CF₃ stretching modes.
-
C-O Stretch (1150-1000 cm⁻¹): Strong absorptions from the C-O stretching of the ether linkages and the C-O stretch of the primary alcohol will also be present in this region, often overlapping with the C-F bands.[8][11]
-
Summary of Predicted FTIR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (H-bonded) |
| 3000 - 2850 | Weak-Medium | C-H stretch (CH₂) |
| 1300 - 1100 | Very Strong | C-F stretch (CF₂, CF₃) |
| 1150 - 1000 | Strong | C-O stretch (ether, alcohol) |
Section 4: Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule and for gaining structural insights through fragmentation analysis. For PFAS analysis, liquid chromatography coupled with mass spectrometry (LC-MS), typically using electrospray ionization (ESI), is the standard.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize electrospray ionization (ESI), most likely in negative ion mode, as fluorinated compounds readily form [M-H]⁻ or other negative adducts. Chemical ionization is another viable technique for detecting fluorotelomer alcohols.[12]
-
Mass Analysis:
-
Full Scan (MS1): Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the intact molecular ion. High resolution is critical to confirm the elemental formula.
-
Tandem MS (MS/MS): Isolate the parent ion of interest (e.g., [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides structural information.
-
Analysis of the Intact Molecule
The exact mass of C₈H₃F₁₅O₃ is 431.9842664 Da. In negative ion mode ESI, the most likely observed ion would be the deprotonated molecule [M-H]⁻.
Table of Predicted Parent Ions
| Ion Species | Formula | Calculated m/z |
| [M-H]⁻ | [C₈H₂F₁₅O₃]⁻ | 430.97697 |
| [M+HCOO]⁻ | [C₈H₃F₁₅O₃ + HCOO]⁻ | 476.98245 |
Fragmentation Analysis (MS/MS)
The fragmentation of alcohols and ethers in a mass spectrometer follows predictable pathways.[1][13] For this molecule, fragmentation is likely initiated at the ether linkages and by loss of neutral molecules like H₂O or HF.[14]
Caption: Proposed major fragmentation pathways in negative ion mode MS/MS.
-
Alpha-Cleavage: The term "alpha-cleavage" for alcohols typically refers to breaking the C-C bond adjacent to the oxygen-bearing carbon.[8][13] In this complex ether-alcohol, cleavage of the C-O bonds is also a highly probable pathway.[15] Cleavage between C3 and O1 would yield a fragment at m/z 328.98.
-
Beta-Cleavage: Cleavage at the C5-O4 bond would result in the formation of the perfluorobutoxide anion at m/z 230.98.
-
Neutral Loss: Dehydration (loss of H₂O) from the [M-H]⁻ ion is a common pathway for alcohols, which would yield an ion at m/z 412.97.[13] Loss of HF (20 Da) is also possible for fluorinated compounds.[14]
Conclusion
The comprehensive spectroscopic analysis of 1H,1H-Perfluoro-3,6-dioxadecan-1-ol requires a multi-faceted approach. ¹⁹F NMR stands out as the most definitive technique, providing a unique fingerprint based on the seven distinct fluorine environments. ¹H NMR confirms the presence and connectivity of the non-fluorinated CH₂OH terminus, while ¹³C NMR , despite its complexity from C-F coupling, corroborates the carbon backbone. FTIR spectroscopy serves as a rapid and effective tool to confirm key functional groups, particularly the alcohol and the pervasive C-F bonds. Finally, high-resolution mass spectrometry provides unequivocal confirmation of the elemental formula and yields crucial structural data through predictable fragmentation of the ether and alcohol moieties.
By integrating the data from these complementary techniques, researchers can achieve an unambiguous structural assignment and characterization of this and other complex PFAS molecules, a critical capability in the ongoing effort to understand and manage their environmental impact.
References
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanol, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]-. Substance Registry Services. [Link]
-
ResearchGate. (2025). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. [Link]
-
YouTube. (2023). Mass Spectrometry Part 5 - Fragmentation of Alcohols. [Link]
-
JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
ResearchGate. (n.d.). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated PFAS by Chemical Ionization Mass Spectrometry. [Link]
-
University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]
-
ACS Publications. (2023). Using 19F NMR to Investigate Cationic Carbon Dot Association with Per- and Polyfluoroalkyl Substances (PFAS). ACS Nanoscience Au. [Link]
-
O'Connor, C. M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. [Link]
-
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]
-
National Institutes of Health. (n.d.). Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Chemistry LibreTexts. (2025). 12.5: IUPAC Nomenclature. [Link]
-
YouTube. (2019). chemical shift and ppm values in 1H NMR spectroscopy. [Link]
-
Wiley Online Library. (2024). Silver(i) Perfluoroalcoholates: Synthesis, Structure, and their Use as Transfer Reagents. [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. [Link]
-
Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers. [Link]
-
University of Ottawa. (2007). 13C NMR of Fluorinated Organics. NMR Facility Blog. [Link]
-
American Chemical Society Fall 2021. (n.d.). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. [Link]
-
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
-
Siyavula. (n.d.). 4.3 IUPAC naming and formulae | Organic molecules. [Link]
-
Chemistry Stack Exchange. (2021). What is the IUPAC name of this organic compound?. [Link]
-
Royal Society of Chemistry. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [https://www.rsc.org/C FIV/Nomenclature/P1.pdf]([Link] FIV/Nomenclature/P1.pdf)
Sources
- 1. scribd.com [scribd.com]
- 2. jeolusa.com [jeolusa.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. jeol.com [jeol.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H Chemical Shifts [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. whitman.edu [whitman.edu]
- 15. m.youtube.com [m.youtube.com]
